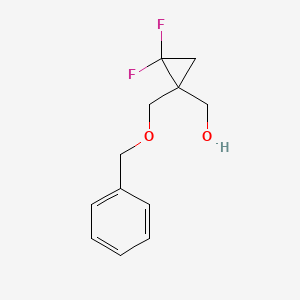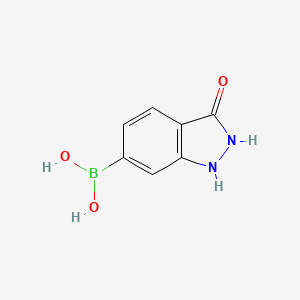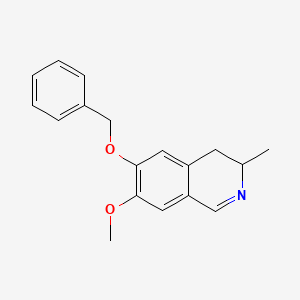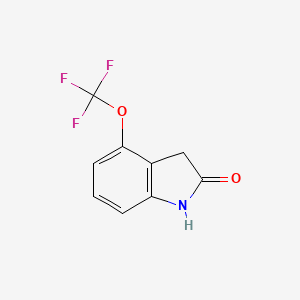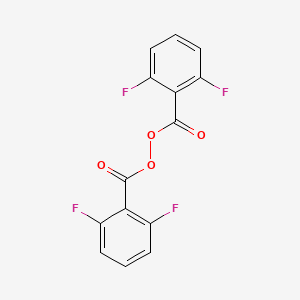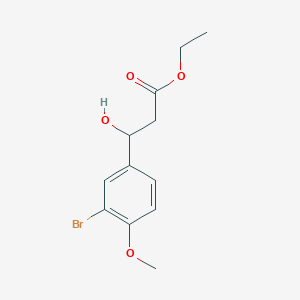
Ethyl 4-ethyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-ethyl-1H-pyrrole-2-carboxylate: is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by an ethyl group attached to the fourth position of the pyrrole ring and an ethyl ester group at the second position. It is used in various chemical syntheses and has applications in pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalytic amount of iron (III) chloride.
Electrocyclic Ring Closure: This one-pot synthesis involves the reaction of chalcones with glycine esters or amides, followed by an electrocyclic ring closure to form pyrrole intermediates.
Industrial Production Methods: Industrial production of ethyl 4-ethyl-1H-pyrrole-2-carboxylate typically involves large-scale application of the Paal-Knorr synthesis due to its simplicity and high yield. The reaction is carried out in batch reactors with continuous monitoring of reaction conditions to ensure optimal yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl 4-ethyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions to form corresponding pyrrole-2-carboxylic acids.
Reduction: The compound can be reduced to form pyrrolidines under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrolidines.
Substitution: N-alkylpyrroles and N-sulfonylpyrroles.
Aplicaciones Científicas De Investigación
Chemistry: : Ethyl 4-ethyl-1H-pyrrole-2-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: : In biological research, this compound is used to study the interactions of pyrrole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of pyrrole-containing natural products.
Medicine: : this compound is investigated for its potential pharmacological properties. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: : The compound finds applications in the production of dyes, pigments, and polymers. It is also used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-ethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1H-pyrrole-2-carboxylate: This compound lacks the ethyl group at the fourth position, making it less sterically hindered and potentially more reactive in certain reactions.
Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Similar to ethyl 4-ethyl-1H-pyrrole-2-carboxylate but with a methyl group instead of an ethyl group at the fourth position.
Uniqueness: : this compound is unique due to the presence of the ethyl group at the fourth position, which can influence its steric and electronic properties. This makes it a valuable compound for studying the effects of substituents on the reactivity and properties of pyrrole derivatives.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
ethyl 4-ethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-7-5-8(10-6-7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3 |
Clave InChI |
KCMJRZNTIGYBAW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNC(=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13677284.png)
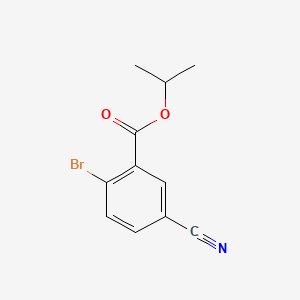

![8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13677300.png)
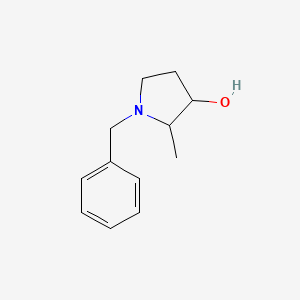
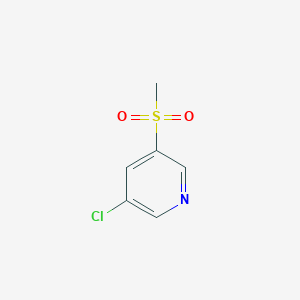
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
